molecular formula C9H16ClF2N B2680732 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride CAS No. 2305251-81-2

7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride

Cat. No. B2680732
CAS RN: 2305251-81-2
M. Wt: 211.68
InChI Key: PXJSHMOSHHDBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2305251-81-2 . It has a molecular weight of 211.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-7(12)6-8;/h7H,1-6,12H2;1H . This code provides a unique representation of the molecule’s structure.

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Fluorous Amines for Diastereomeric Salt Formation : Research on fluoroalkyl-substituted enantiopure amines, similar in nature to fluoroamine compounds, highlights their use in novel methods for enantiomer resolution through diastereomeric salt formation, showing potential applications in chiral synthesis and drug development (Szabó et al., 2006).

Environmental Applications

  • PFAS Removal with Amine-functionalized Sorbents : Amine-containing sorbents have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting applications in water treatment and environmental remediation (Ateia et al., 2019).

Materials Science

  • Polyfluorene Derivatives with Amine Groups : The development of polyfluorene derivatives with primary amine groups on side chains for use in polymer light-emitting diodes (PLEDs) indicates the role of fluoroamine compounds in improving electronic and photophysical properties of polymers (Guo et al., 2009).

Catalysis and Organic Synthesis

  • Photocatalytic Hydrodefluorination : A study describes a photocatalytic approach for the selective hydrodefluorination of polyfluorinated aromatics, which are crucial in pharmaceuticals and agrochemicals, using an inexpensive and safe amine as the reductant. This method facilitates access to partially fluorinated arenes, demonstrating the importance of fluoroamines in synthetic chemistry (Senaweera et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-7(12)6-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJSHMOSHHDBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(C2)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride

CAS RN

2305251-81-2
Record name 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.